molecular formula C9H6ClN3 B3174689 4-Chloro-6-(pyridin-3-yl)pyrimidine CAS No. 954232-31-6

4-Chloro-6-(pyridin-3-yl)pyrimidine

Cat. No.: B3174689
CAS No.: 954232-31-6
M. Wt: 191.62 g/mol
InChI Key: PUQUMHBEXDOVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(pyridin-3-yl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyridin-3-yl)pyrimidine typically involves the following steps:

  • Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Coupling Reaction: The chlorinated pyrimidine is then coupled with pyridine-3-yl boronic acid or its derivatives using a cross-coupling reaction such as the Suzuki-Miyaura coupling.

  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions can replace the chlorine atom or other substituents on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often use nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: Products include hydroxylated or carboxylated derivatives.

  • Reduction: Products include chlorinated or dechlorinated derivatives.

  • Substitution: Products include various substituted pyrimidines.

Scientific Research Applications

4-Chloro-6-(pyridin-3-yl)pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-6-(pyridin-3-yl)pyrimidine is similar to other pyrimidine derivatives, such as 4-Chloro-6-(pyridin-2-yl)pyrimidine and 4-Chloro-6-(pyridin-4-yl)pyrimidine. These compounds differ in the position of the pyridine ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

4-chloro-6-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQUMHBEXDOVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(pyridin-3-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(pyridin-3-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(pyridin-3-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(pyridin-3-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(pyridin-3-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.